(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
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Overview
Description
(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is a complex organic compound that features a pyrazole ring substituted with two methyl groups and a piperidine ring linked to a pyrimidine moiety via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Methyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or by cyclization of a suitable precursor.
Linking the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the piperidine ring.
Formation of the Methanone Bridge: The final step involves the formation of the methanone bridge, typically achieved through a Friedel-Crafts acylation reaction using an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original leaving groups.
Scientific Research Applications
(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine and piperidine moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone: can be compared with other compounds featuring pyrazole, piperidine, and pyrimidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanone bridge, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct properties compared to similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-9-14(20(2)19-12)15(22)21-8-3-5-13(10-21)11-23-16-17-6-4-7-18-16/h4,6-7,9,13H,3,5,8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJGHAVJDCMCSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)COC3=NC=CC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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